N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)biphenyl-2-carboxamide
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Overview
Description
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a biphenyl structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclodehydration of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated precursor.
Final Assembly: The final step involves the coupling of the oxadiazole intermediate with the biphenyl derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Materials Science: The biphenyl structure imparts unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The biphenyl group can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial and electronic properties.
Biphenyl Carboxamides: Compounds with the biphenyl structure and carboxamide group, which are known for their biological activities and material applications.
Uniqueness
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide is unique due to the combination of the oxadiazole ring and biphenyl structure, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H23N3O2/c1-18(2)28(17-23-26-24(27-30-23)20-13-7-4-8-14-20)25(29)22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16,18H,17H2,1-2H3 |
InChI Key |
KOURZPXOGOXVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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